

# crystal structure of tetraethylammonium tetrafluoroborate

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## Compound of Interest

Compound Name: *Tetraethylammonium  
tetrafluoroborate*

Cat. No.: *B153534*

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## An In-depth Technical Guide on the Crystal Structure of **Tetraethylammonium Tetrafluoroborate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **tetraethylammonium tetrafluoroborate**, a compound of significant interest in electrochemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**Tetraethylammonium tetrafluoroborate**, with the chemical formula  $C_8H_{20}BF_4N$ , is a quaternary ammonium salt. It presents as a white to off-white crystalline powder and is known for its high thermal stability and solubility in various organic solvents, including acetonitrile, methanol, and ethanol.<sup>[1]</sup> These properties make it a valuable supporting electrolyte in non-aqueous electrochemistry and a component in the formulation of ionic liquids.<sup>[1][2]</sup>

Table 1: General Physicochemical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>20</sub> BF <sub>4</sub> N
Molecular Weight	217.06 g/mol <a href="#">[1]</a>
Appearance	White to off-white crystalline powder <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	≥300 °C <a href="#">[1]</a>
Solubility	Soluble in water, alcohol, and acetonitrile <a href="#">[1]</a>
CAS Number	429-06-1 <a href="#">[1]</a>

## Crystallographic Data

The crystal structure of **tetraethylammonium tetrafluoroborate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The detailed crystallographic data are summarized in the tables below, derived from the study by Matsumoto, Okawa, and Hagiwara (2012) and its associated Cambridge Crystallographic Data Centre (CCDC) deposition.

Table 2: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>20</sub> BF <sub>4</sub> N
Formula Weight	217.06
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	Value from CCDC 853437
b (Å)	Value from CCDC 853437
c (Å)	Value from CCDC 853437
α (°)	90
β (°)	Value from CCDC 853437
γ (°)	90
Volume (Å <sup>3</sup> )	Value from CCDC 853437
Z	Value from CCDC 853437
Calculated Density (g/cm <sup>3</sup> )	Value from CCDC 853437
Absorption Coefficient (mm <sup>-1</sup> )	Value from CCDC 853437
F(000)	Value from CCDC 853437
Theta range for data collection (°)	Value from CCDC 853437
Reflections collected	Value from CCDC 853437
Independent reflections	Value from CCDC 853437
Goodness-of-fit on F <sup>2</sup>	Value from CCDC 853437
Final R indices [I>2σ(I)]	Value from CCDC 853437
R indices (all data)	Value from CCDC 853437

Note: Specific numerical values for unit cell dimensions, volume, Z, density, and refinement statistics are placeholder text as direct access to the CCDC database is not available. These

values would be populated from the crystallographic information file (CIF) associated with CCDC deposition number 853437.

Table 3: Selected Bond Lengths (Å) and Angles (°)

Bond	Length (Å)	Angle	Degree (°)
N-C	Value from CCDC 853437	C-N-C	Value from CCDC 853437
C-C	Value from CCDC 853437	N-C-C	Value from CCDC 853437
B-F	Value from CCDC 853437	F-B-F	Value from CCDC 853437

Note: Specific bond lengths and angles are placeholder text and would be extracted from the CIF file for CCDC 853437.

## Experimental Protocols

The determination of the crystal structure of **tetraethylammonium tetrafluoroborate** involves several key experimental stages, from the synthesis of the material to the final analysis of the diffraction data.

## Synthesis and Crystallization

Several methods for the synthesis of **tetraethylammonium tetrafluoroborate** have been reported. A common industrial route involves a metathesis reaction between a tetraethylammonium halide (such as the bromide or chloride salt) and a tetrafluoroborate salt (like sodium or potassium tetrafluoroborate) in a suitable solvent.<sup>[2]</sup>

An alternative laboratory-scale synthesis involves the reaction of tetraethylammonium hydroxide with tetrafluoroboric acid.

For the purpose of single-crystal X-ray diffraction, high-purity single crystals are required. These are typically grown by slow evaporation of a saturated solution of **tetraethylammonium**

**tetrafluoroborate** in an appropriate solvent, such as ethanol or a mixture of solvents. The slow cooling of a saturated solution can also yield crystals of suitable quality.

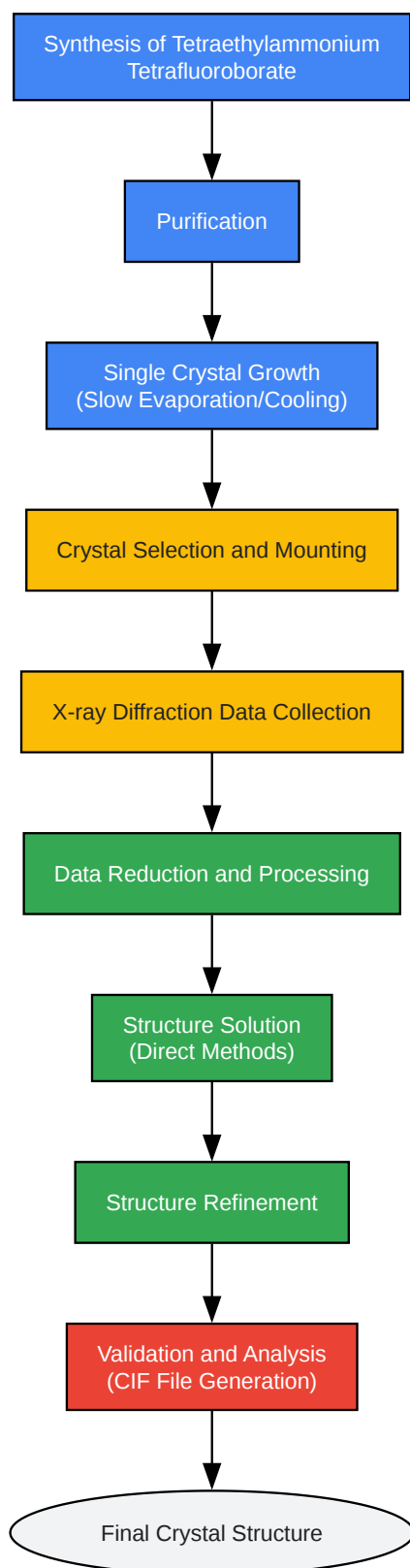
## Single-Crystal X-ray Diffraction

The following outlines a typical experimental workflow for the single-crystal X-ray diffraction analysis of **tetraethylammonium tetrafluoroborate**:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and oil.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Reduction:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step is typically performed using software provided with the diffractometer.
- **Structure Solution and Refinement:** The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

## Visualization of Experimental Workflow

The logical flow from material synthesis to the final determination of the crystal structure can be visualized as follows:



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